Methyl 2,5-dichlorobenzoate

Beschreibung

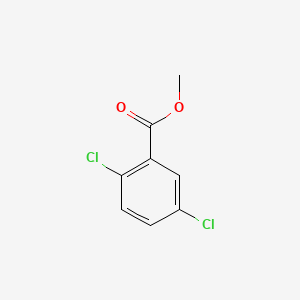

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2,5-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJQBGGHUDNAIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022201 | |

| Record name | Methyl 2,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [MSDSonline] | |

| Record name | Methyl 2,5-dichlorobenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | Methyl 2,5-dichlorobenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2905-69-3, 68214-43-7 | |

| Record name | Methyl 2,5-dichlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,5-dichlorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, dichloro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068214437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,5-dichloro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, dichloro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,5-dichlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2,5-DICHLOROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J07555O4HE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL 2,5-DICHLOROBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 2,5-dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dichlorobenzoate is a halogenated aromatic ester that serves as a versatile intermediate in organic synthesis and has applications as a plant growth regulator.[1][2] Its chemical structure, featuring a dichlorinated benzene ring and a methyl ester group, imparts specific reactivity and physical properties that are of interest in various fields of chemical research and development. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its spectroscopic data.

Chemical and Physical Properties

This compound is a white to cream-colored crystalline solid at room temperature.[3] The key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂O₂ | [2][3] |

| Molecular Weight | 205.04 g/mol | [3][4] |

| CAS Number | 2905-69-3 | [2][3][4] |

| Melting Point | 37-42 °C | [3] |

| Boiling Point | Not specified | |

| Appearance | White to cream crystalline powder or fused solid | [3] |

| Purity | ≥98.5% (GC) | [3] |

| InChI Key | SPJQBGGHUDNAIC-UHFFFAOYSA-N | [3] |

| SMILES | COC(=O)C1=CC(Cl)=CC=C1Cl | [3] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of the key spectral data is presented below.

| Spectroscopic Data | Key Features and Observations | Source |

| ¹H NMR | Spectra available, detailed peak assignments require further analysis. | [5] |

| ¹³C NMR | Spectra available, detailed peak assignments require further analysis. | [2][6] |

| Infrared (IR) Spectroscopy | Spectra available, characteristic ester C=O stretch and aromatic C-Cl stretches are expected. | [7][8] |

| Mass Spectrometry (MS) | Molecular ion peak and fragmentation patterns consistent with the structure are observed. | [2] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Fischer esterification of 2,5-dichlorobenzoic acid with methanol, using a strong acid as a catalyst.[1][9]

Materials:

-

2,5-dichlorobenzoic acid

-

Absolute methanol

-

Concentrated sulfuric acid

-

30% Ethanol in water (for recrystallization)

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Distillation apparatus

-

Büchner funnel and flask

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine 2,5-dichlorobenzoic acid (e.g., 2.05 g, 10 mmol) and absolute methanol (e.g., 50 ml).[1]

-

With stirring, carefully add a few drops of concentrated sulfuric acid to the mixture to act as a catalyst.[1]

-

Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.[1]

-

Maintain the reflux for a period of 5 hours to ensure the esterification reaction goes to completion.[1]

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Remove the excess methanol from the mixture by distillation.[1]

-

The resulting solid residue is then filtered using a Büchner funnel and washed thoroughly with distilled water to remove any remaining acid and inorganic impurities.[1]

-

For further purification, recrystallize the crude product from a 30% aqueous ethanol solution.[1]

-

Collect the purified crystals by filtration and dry them completely. The expected yield of this compound is approximately 88%.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Structure and Reactivity Relationship

The chemical reactivity of this compound is primarily dictated by the interplay between the electron-withdrawing chloro substituents and the ester functional group on the aromatic ring.

Caption: Relationship between the structure and reactivity of this compound.

Conclusion

This technical guide provides a detailed overview of the chemical properties, synthesis, and spectroscopic data of this compound. The provided experimental protocol for its synthesis offers a practical guide for researchers. While its primary application lies in organic synthesis and as a plant growth regulator, the foundational data presented here can serve as a valuable resource for scientists and professionals in drug development and other areas of chemical research who may utilize this compound as a building block for more complex molecules. Further research into its biological activities could unveil new potential applications.

References

- 1. Methyl 2,5-dichlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. calpaclab.com [calpaclab.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound(2905-69-3) IR Spectrum [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]

An In-depth Technical Guide to Methyl 2,5-dichlorobenzoate (CAS: 2905-69-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2,5-dichlorobenzoate, a key chemical intermediate. It covers its physicochemical properties, synthesis, and, most importantly, its application as a precursor in the development of pharmacologically active agents. This document is intended to be a valuable resource for professionals in the fields of medicinal chemistry, chemical synthesis, and drug discovery.

Core Properties of this compound

This compound is a dichlorinated benzene derivative belonging to the methyl ester class of compounds.[1][2] It serves as a versatile starting material in various synthetic pathways.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 2905-69-3 | [2] |

| Molecular Formula | C₈H₆Cl₂O₂ | [2] |

| Molecular Weight | 205.03 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | White crystalline solid | Haz-Map |

| Melting Point | 37-40 °C | ChemicalBook |

| Boiling Point | 265.2 °C (Predicted) | ChemicalBook |

| Flash Point | >113 °C | ChemicalBook |

| Density | 1.36 g/mL | AERU |

Spectral and Crystallographic Data

Detailed crystallographic data for this compound has been reported, revealing a triclinic crystal system.[3] In the molecular structure, the benzene ring is oriented at a dihedral angle of 39.22 (3)° with respect to the planar ester group.[3][4][5]

| Parameter | Value | Source |

| Crystal System | Triclinic | [3] |

| Space Group | P-1 | [3] |

| a | 3.8452 (3) Å | [3] |

| b | 7.0158 (4) Å | [3] |

| c | 15.8510 (10) Å | [3] |

| α | 77.189 (6)° | [3] |

| β | 89.130 (7)° | [3] |

| γ | 83.741 (5)° | [3] |

| Volume | 414.46 (5) ų | [3] |

Synthesis and Analysis

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 2,5-dichlorobenzoic acid with methanol.[3]

Reaction: Fischer Esterification

-

Reactants:

-

2,5-dichlorobenzoic acid (10 mmol, 2.05 g)

-

Absolute methanol (50 ml)

-

Concentrated sulfuric acid (catalytic amount, a few drops)

-

-

Procedure:

-

Combine 2,5-dichlorobenzoic acid and absolute methanol in a round-bottom flask.

-

Add a few drops of concentrated sulfuric acid to the mixture.

-

Reflux the mixture for 5 hours.

-

After cooling, remove the excess methanol by distillation.

-

The resulting solid residue is filtered off and washed with water.

-

Recrystallize the crude product from 30% ethanol to yield pure this compound.

-

-

Yield: Approximately 88%.[3]

Analytical Workflow

The purity and identity of this compound and its derivatives can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds with demonstrated biological activities.[3][4][5] Its primary role is as a precursor to 2,5-dichlorobenzohydrazide, which is a key building block for synthesizing 1,3,4-oxadiazole and hydrazone derivatives.[3][4][5]

Experimental Protocol: Synthesis of 2,5-Dichlorobenzohydrazide

This protocol is adapted from similar syntheses of acid hydrazides from their corresponding esters.

Reaction: Hydrazinolysis

-

Reactants:

-

This compound

-

Hydrazine hydrate (99%)

-

Ethanol (as solvent)

-

-

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for 20-24 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting solid, 2,5-Dichlorobenzohydrazide, can be purified by recrystallization.

-

From Intermediate to Bioactive Molecules

The 2,5-dichlorobenzohydrazide intermediate is the gateway to synthesizing a variety of heterocyclic scaffolds, notably 1,3,4-oxadiazoles and hydrazide-hydrazones, which have garnered significant interest due to their broad spectrum of biological activities.[6][7][8]

-

1,3,4-Oxadiazole Derivatives: These are synthesized by cyclizing the hydrazide with various carboxylic acids or their derivatives, often using a dehydrating agent like phosphoryl chloride.[9] These compounds are known for their potent antimicrobial, antifungal, and anti-inflammatory properties.[6][7][10][11][12] The presence of the dichloro-substituted phenyl ring is often associated with enhanced antimicrobial efficacy.[10]

-

Hydrazide-Hydrazone Derivatives: These are formed by the condensation of the hydrazide with various aldehydes and ketones.[13][14] This class of compounds has shown promising results as anticancer agents, with some derivatives demonstrating potent activity against various cancer cell lines.[1]

Biological Activity and Signaling Pathways

Derivatives synthesized from this compound have been shown to exhibit a range of biological activities, making this a promising scaffold for drug discovery.

Anticancer Activity and Apoptotic Pathway

Certain hydrazide-hydrazone derivatives have been evaluated for their anticancer properties. For instance, compound 3h , a hydrazone derivative, was found to be highly potent against prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cell lines.[1] Further investigation into its mechanism of action revealed that it induces apoptosis.[1]

-

Mechanism of Action: The compound was shown to increase the activity of Caspase-3 , a key executioner caspase in the apoptotic pathway.[1] An Annexin-V assay confirmed an increase in the number of cells undergoing early apoptosis.[1] This suggests that the anticancer effect is mediated through the induction of programmed cell death.

Antimicrobial and Antifungal Activity

2,5-disubstituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives, which can be synthesized from the 2,5-dichlorobenzohydrazide precursor, have demonstrated significant antibacterial and antifungal activities.[7][15][16]

-

Mechanism of Action: While the exact mechanism can vary, azole and related heterocyclic antifungals (like thiazoles and thiadiazoles) often function by inhibiting the cytochrome P450 14α-demethylase enzyme .[17][18] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.[18]

Safety and Handling

This compound is classified as an irritant and presents an environmental hazard.[13] Standard laboratory safety precautions should be observed when handling this compound.

-

Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Use in a well-ventilated area.[19]

-

Storage: Keep the container tightly closed in a dry and cool place.[19]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

Conclusion

This compound is a synthetically versatile intermediate with significant potential in drug discovery and development. Its straightforward synthesis and conversion into key pharmacophores like 2,5-dichlorobenzohydrazide make it an attractive starting point for generating libraries of bioactive molecules. The demonstrated anticancer, antibacterial, and antifungal activities of its derivatives, coupled with initial insights into their mechanisms of action, underscore the importance of this scaffold in medicinal chemistry. Further exploration of derivatives from this precursor could lead to the development of novel therapeutic agents.

References

- 1. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2,5-dichlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sciensage.info [sciensage.info]

- 8. hygeiajournal.com [hygeiajournal.com]

- 9. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sphinxsai.com [sphinxsai.com]

- 12. mdpi.com [mdpi.com]

- 13. thepharmajournal.com [thepharmajournal.com]

- 14. researchgate.net [researchgate.net]

- 15. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 18. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 19. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2,5-dichlorobenzoate molecular structure

An In-depth Technical Guide to the Molecular Structure and Properties of Methyl 2,5-dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a significant chemical compound utilized as a plant growth regulator, an antifungal agrochemical, and a versatile intermediate in synthetic organic chemistry.[1][2] Its utility in the synthesis of pharmaceuticals and other specialty chemicals underscores the importance of a comprehensive understanding of its molecular features.[3] This guide provides a detailed examination of its molecular structure, physicochemical properties, spectroscopic signature, and chemical reactivity, supported by experimental protocols and crystallographic data.

Molecular Structure and Identification

This compound is a methyl ester derivative of 2,5-dichlorobenzoic acid.[1][2] The core structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 5, and a methyl ester group at position 1.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1] |

| CAS Number | 2905-69-3[1] |

| Chemical Formula | C₈H₆Cl₂O₂[1] |

| SMILES | COC(=O)C1=C(C=CC(=C1)Cl)Cl[1] |

| InChIKey | SPJQBGGHUDNAIC-UHFFFAOYSA-N[1] |

| PubChem CID | 17947[1] |

| EC Number | 220-815-7[2] |

Crystallographic Structure

Single-crystal X-ray diffraction studies provide precise insights into the three-dimensional structure of this compound. The analysis reveals that the benzene ring is oriented at a dihedral angle of 39.22 (3)° with respect to the planar ester group.[4][5] This non-planar arrangement can influence the molecule's packing in the solid state and its interaction with biological targets. Detailed bond lengths and angles have been determined, falling within normal ranges.[4]

Table 2: Key Crystallographic and Structural Parameters

| Parameter | Value |

|---|---|

| Molecular Weight | 205.03 g/mol [4] |

| Crystal System | Triclinic[4][5] |

| Space Group | P-1[4] |

| Dihedral Angle (Benzene Ring to Ester Group) | 39.22 (3)°[4][5] |

| C=O Bond Length | 1.199 (4) Å[4] |

| (O=)C-O Bond Length | 1.326 (4) Å[4] |

| O-CH₃ Bond Length | 1.444 (3) Å[4] |

| C-Cl Bond Lengths | 1.728 (3) Å, 1.737 (3) Å[4] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It presents as a white crystalline solid under standard conditions.[6]

Table 3: Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 37-40 °C |

| Boiling Point | 265.2 °C at 760 mmHg |

| Density | 1.4 g/cm³ |

| Vapor Pressure | 0.01 mmHg[1] |

| Water Solubility | Moderately soluble[7] |

| LogP (XLogP3) | 4.1 |

| Topological Polar Surface Area | 26.3 Ų[2] |

Spectroscopic Profile

The structural identity of this compound is confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide characteristic signals for the aromatic protons, the methyl group, and the carbon atoms of the molecule.

Table 4: NMR Spectroscopic Data (Predicted, typical values in CDCl₃) | ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment | | --- | --- | --- | --- | | Aromatic-H | ~7.6-7.8 | m | 3H | | Methyl-H | ~3.9 | s | 3H (OCH₃) | | ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | | Carbonyl | ~165 | C=O | | Aromatic | ~128-134 | 6C | | Methyl | ~52 | OCH₃ |

Note: Actual chemical shifts can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the carbonyl group of the ester and the chlorinated aromatic ring. A detailed experimental and theoretical study of its FT-IR and Raman spectra has been conducted, providing in-depth vibrational assignments.[8]

Table 5: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch[9] |

| ~1730 | Strong | C=O Carbonyl Stretch |

| ~1600-1450 | Medium | Aromatic C=C Ring Stretch[9] |

| ~1300-1100 | Strong | C-O Ester Stretch |

| ~850-550 | Strong | C-Cl Stretch[9] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak (M⁺) at m/z 204, with a characteristic isotopic pattern for two chlorine atoms. Key fragment ions are observed corresponding to the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO).

Table 6: Major Mass Spectrometry Fragments (m/z)

| m/z | Relative Intensity | Assignment |

|---|---|---|

| 204 | ~45% | [M]⁺ |

| 175 | ~100% | [M - OCH₃]⁺ |

| 173 | ~37% | [M - OCH₃]⁺ (isotope) |

| 145 | ~47% | [M - CO₂CH₃]⁺ |

Chemical Synthesis and Reactivity

Experimental Protocol: Synthesis

This compound is typically synthesized via Fischer-Speier esterification of 2,5-dichlorobenzoic acid with methanol, using a strong acid catalyst.

Protocol: Fischer Esterification [4]

-

Reactants: To a flask containing 2,5-dichlorobenzoic acid (2.05 g, 10 mmol), add absolute methanol (50 ml).

-

Catalyst: Add a few drops of concentrated sulfuric acid to the mixture.

-

Reaction: Reflux the mixture for 5 hours.

-

Workup: After cooling, remove the excess methanol by distillation.

-

Purification: Filter the resulting solid residue and wash it with water.

-

Recrystallization: Recrystallize the crude product from 30% ethanol to yield pure this compound (Typical Yield: 88%).

Chemical Reactivity

The reactivity of this compound is governed by its two main functional components: the methyl ester and the dichlorinated aromatic ring.

-

Nucleophilic Acyl Substitution: The ester group is susceptible to hydrolysis under acidic or basic conditions to yield 2,5-dichlorobenzoic acid and methanol. It can also undergo transesterification or amidation with appropriate nucleophiles.

-

Electrophilic Aromatic Substitution (EAS): The benzene ring is deactivated towards EAS due to the electron-withdrawing inductive effects of the two chlorine atoms and the ester group.[10] These groups are meta-directing (with the exception of halogens, which are ortho/para directing but deactivating).[10] Therefore, further substitution on the ring requires harsh reaction conditions.

-

Intermediate in Synthesis: It is a valuable precursor for synthesizing more complex molecules. For instance, it is used to prepare 2,5-dichlorobenzohydrazide and various 2,5-disubstituted-1,3,4-oxadiazoles, which are scaffolds of interest in medicinal chemistry.[5]

Applications and Mechanism of Action

This compound is primarily used in agriculture as a plant growth regulator and a fungicide, especially for the grafting of grapevines.[1][2]

-

Plant Growth Regulation: Its mode of action is described as topical, where it induces the formation of callus tissue.[7] This property is crucial for protecting the grafting site on plants and promoting the successful fusion of tissues.[7] It can also temporarily inhibit or delay seed germination.[1] While its specific molecular mechanism is not fully elucidated, many chemical plant growth regulators function by inhibiting the biosynthesis of natural plant hormones like gibberellins.[11]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. This compound | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 68214-43-7 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 2,5-dichlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]

- 8. Quantum chemical studies of FT-IR and Raman spectra of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Chemical plant growth regulators - active ingredients | AHDB [horticulture.ahdb.org.uk]

An In-depth Technical Guide to the Synthesis of Methyl 2,5-dichlorobenzoate from 2,5-dichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 2,5-dichlorobenzoate from 2,5-dichlorobenzoic acid. The primary method detailed is the Fischer-Speier esterification, a robust and widely used acid-catalyzed reaction. This document offers a comparative analysis of reaction conditions, detailed experimental protocols, and methods for purification and characterization, tailored for a technical audience in the fields of chemical research and pharmaceutical development.

Introduction

This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its synthesis from 2,5-dichlorobenzoic acid is a fundamental esterification reaction. The most common and economically viable method for this transformation is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. This guide will delve into the specifics of this synthesis, providing quantitative data and detailed methodologies to enable reproducible and optimized production of this compound.

Reaction and Mechanism

The synthesis of this compound from 2,5-dichlorobenzoic acid is an equilibrium-controlled reaction. To drive the reaction towards the formation of the ester product, it is typically carried out using a large excess of methanol, which also serves as the solvent. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid.[1]

The mechanism of the Fischer esterification proceeds through several key steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the 2,5-dichlorobenzoic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack by methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

Quantitative Data on Synthesis

The yield of this compound is influenced by several factors, including the choice of catalyst, reaction temperature, and reaction time. The following table summarizes the available quantitative data for the synthesis.

| Catalyst | Reactant Ratio (Acid:Alcohol) | Temperature | Reaction Time | Yield (%) | Reference |

| Sulfuric Acid | 1:24 (molar) | Reflux | 5 hours | 88% | [2] |

Note: The reaction is typically performed under reflux conditions, which for methanol is approximately 65°C.

Experimental Protocols

Synthesis of this compound using Sulfuric Acid Catalyst[2]

Materials:

-

2,5-dichlorobenzoic acid (10 mmol, 2.05 g)

-

Absolute methanol (50 ml)

-

Concentrated sulfuric acid (a few drops)

-

Ethanol (30% aqueous solution)

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Distillation apparatus

-

Büchner funnel and flask

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine 2,5-dichlorobenzoic acid (2.05 g, 10 mmol) and absolute methanol (50 ml).

-

With gentle stirring, carefully add a few drops of concentrated sulfuric acid to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 5 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol by distillation.

-

The resulting solid residue is then filtered using a Büchner funnel and washed with distilled water.

-

For further purification, recrystallize the solid product from a 30% aqueous ethanol solution.

-

Dry the purified crystals of this compound. The expected yield is approximately 88%.

Purification and Characterization

The crude this compound obtained from the synthesis can be purified by either recrystallization or distillation.[1]

-

Recrystallization: As described in the experimental protocol, recrystallization from an ethanol-water mixture is an effective method for obtaining a pure crystalline product.

-

Distillation: For larger scale purification or to remove non-volatile impurities, distillation under reduced pressure can be employed.

The purity of the final product can be assessed using various analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for determining the purity of the methyl ester and identifying any potential byproducts. A suitable method would involve using a capillary column such as a TG-5MS.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be used to analyze the purity of this compound.[3]

-

Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (319-321 K or 46-48 °C).[2]

-

Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure of the synthesized ester.

Mandatory Visualizations

Fischer Esterification Signaling Pathway

Caption: Mechanism of Fischer Esterification for this compound Synthesis.

Experimental Workflow

Caption: Experimental Workflow for the Synthesis and Purification of this compound.

Conclusion

The synthesis of this compound from 2,5-dichlorobenzoic acid via Fischer-Speier esterification is a reliable and high-yielding method. The use of sulfuric acid as a catalyst in a large excess of methanol under reflux conditions provides the product in good yield. Proper purification through recrystallization or distillation is essential to obtain a high-purity final product suitable for further applications in research and development. The methodologies and data presented in this guide provide a solid foundation for the successful synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Physical Properties of Methyl 2,5-dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-dichlorobenzoate is a chlorinated aromatic ester of significant interest in organic synthesis, serving as a versatile intermediate in the production of pharmaceuticals and other fine chemicals. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This technical guide provides a comprehensive overview of the key physical and spectroscopic properties of this compound, supported by detailed experimental protocols for their determination.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

Synonyms: 2,5-Dichlorobenzoic acid methyl ester, Benzoic acid, 2,5-dichloro-, methyl ester

-

CAS Number: 2905-69-3

-

Molecular Formula: C₈H₆Cl₂O₂

-

Molecular Weight: 205.04 g/mol

-

Chemical Structure:

Caption: Chemical structure of this compound.

Tabulated Physical Properties

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 205.04 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 37-40 °C | [1][4][5] |

| Boiling Point | 265.2 °C at 760 mmHg | [4][5] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| Solubility | Moderately soluble in water. Soluble in organic solvents. | [3][6] |

| Vapor Pressure | 0.0093 mmHg at 25°C | [4] |

| Flash Point | 113.2 ± 20.8 °C | [4] |

| Refractive Index | 1.545 | [4] |

Experimental Protocols

This section details the standard methodologies for determining the key physical properties of a solid organic compound like this compound.

Synthesis of this compound

This compound is typically synthesized via the esterification of 2,5-dichlorobenzoic acid with methanol.

Caption: Workflow for the synthesis of this compound.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,5-dichlorobenzoic acid (1.0 eq), methanol (excess, as solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by vacuum distillation to yield pure this compound.

Melting Point Determination (Capillary Method)

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.

Protocol:

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) into the sealed end.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the block rapidly to a temperature about 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Boiling Point Determination (Thiele Tube Method)

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil, Bunsen burner or hot plate.

Protocol:

-

Sample Preparation: Place a small amount of this compound into the small test tube.

-

Assembly: Attach the test tube to the thermometer with a rubber band. Place a capillary tube (sealed end up) into the test tube.

-

Heating: Immerse the assembly in the Thiele tube containing heating oil.

-

Observation: Heat the side arm of the Thiele tube gently. A stream of bubbles will emerge from the open end of the capillary tube.

-

Measurement: Stop heating and allow the apparatus to cool. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Density Determination (Pycnometer Method)

Apparatus: Pycnometer (a small glass flask with a precise volume), analytical balance.

Protocol:

-

Mass of Empty Pycnometer: Clean and dry the pycnometer and determine its mass accurately.

-

Mass of Pycnometer with Water: Fill the pycnometer with distilled water of a known temperature and determine its mass.

-

Mass of Pycnometer with Sample: Empty, dry, and then fill the pycnometer with molten this compound (if solid at room temperature) and determine its mass.

-

Calculation: The density is calculated using the formula: Density = (Mass of sample) / (Volume of sample) where the volume of the sample is determined from the mass and known density of the water.

Solubility Determination

Protocol:

-

Qualitative Assessment: To a small test tube, add a small, accurately weighed amount of this compound.

-

Solvent Addition: Add a measured volume of the solvent (e.g., water, ethanol, acetone) in small increments.

-

Observation: After each addition, shake the mixture vigorously and observe if the solid dissolves completely.

-

Quantitative Measurement: For a more precise measurement, a saturated solution is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in ppm relative to a reference standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane).

-

Injection: Inject a small volume of the solution into the GC-MS system.

-

Separation and Ionization: The compound is vaporized and separated on the GC column and then ionized in the mass spectrometer (e.g., by electron impact).

-

Detection and Analysis: The mass-to-charge ratio of the molecular ion and fragment ions are detected and analyzed to determine the molecular weight and fragmentation pattern.

Conclusion

This technical guide has provided a detailed overview of the essential physical and spectroscopic properties of this compound. The tabulated data and comprehensive experimental protocols offer a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the safe and effective use of this important chemical intermediate.

References

Methyl 2,5-dichlorobenzoate solubility in organic solvents

An In-depth Technical Guide on the Solubility of Methyl 2,5-dichlorobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. This information is critical for professionals involved in research, chemical synthesis, and drug development, as solubility is a fundamental parameter influencing reaction kinetics, purification processes, and formulation strategies.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₈H₆Cl₂O₂. It is primarily used as a plant growth regulator and fungicide.[1][2] Understanding its solubility characteristics is essential for its effective application and for the development of new formulations.

Solubility of this compound in Organic Solvents

The solubility of a compound is dependent on the physicochemical properties of both the solute and the solvent. This compound, a moderately non-polar molecule, is generally expected to be soluble in organic solvents. However, quantitative data is limited in publicly available literature.

Data Presentation

The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents.

| Solvent | Solvent Type | Temperature (°C) | Solubility | Data Type |

| Dichloromethane | Polar Aprotic | 20 | 1,000,000 mg/L | Quantitative[3] |

| Various Organic Solvents | - | Not Specified | Moderately Soluble | Qualitative[4] |

| Ethanol | Polar Protic | Not Specified | Soluble* | Qualitative[5][6] |

* Implied from recrystallization procedures mentioned in the literature.

Experimental Protocol for Solubility Determination

A precise determination of the solubility of this compound in various organic solvents can be achieved using the isothermal shake-flask method. This method is a reliable and widely used technique for establishing equilibrium solubility.

Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

-

Equilibration:

-

Place the sealed container in a constant-temperature bath or incubator with agitation (e.g., an orbital shaker).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution process has reached equilibrium. The exact time may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

To ensure the removal of all solid particles, the supernatant should be filtered through a chemically inert syringe filter (e.g., PTFE or nylon with a pore size of 0.22 µm or 0.45 µm) into a clean, dry container. The filtration should be performed at the same temperature as the equilibration to prevent any temperature-induced changes in solubility.

-

-

Quantification:

-

Accurately dilute a known volume or weight of the clear, saturated filtrate with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a suitable detector.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the analyte in the sample.

-

-

Calculation:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of an organic compound.

This guide serves as a foundational resource for understanding the solubility of this compound. For precise applications, it is highly recommended that researchers determine the solubility in their specific solvent systems and conditions using the experimental protocol outlined above.

References

- 1. This compound | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]

- 4. CAS 2905-67-1: Methyl 3,5-dichlorobenzoate | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 2,5-dichlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2,5-dichlorobenzoate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling of Methyl 2,5-dichlorobenzoate. The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe management and application of this chemical compound. This document synthesizes available data on its physicochemical properties, toxicological profile, and recommended handling procedures.

Chemical and Physical Properties

This compound is a solid, white crystalline compound.[1][2] It is identified by the CAS number 2905-69-3 and the EC number 220-815-7.[3] The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C8H6Cl2O2 | [3][4] |

| Molecular Weight | 205.04 g/mol | [3][4][5] |

| CAS Number | 2905-69-3 | [3][4][5] |

| EC Number | 220-815-7 | [3][5] |

| Appearance | Solid | [3][5] |

| Melting Point | 37-40 °C | [3][5] |

| Boiling Point | 265.2 ± 20.0 °C (Predicted) | [3] |

| Flash Point | >113.00 °C (closed cup) | [3] |

| Form | Solid | [5] |

Toxicological Profile and Hazard Classification

The toxicological data for this compound is limited.[6] It is classified as having moderate mammalian oral toxicity.[6] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H336: May cause drowsiness or dizziness |

| Hazardous to the Aquatic Environment (Chronic) | 2 | H411: Toxic to aquatic life with long lasting effects |

Data sourced from multiple safety data sheets.[3][5]

There is no data available to indicate that this compound or any of its components present at greater than 0.1% are mutagenic, genotoxic, or carcinogenic.[7] It is also not expected to cause skin sensitization, reproductive, or developmental effects.[7]

Experimental Protocols for Safety Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the safety of chemical substances. The following are detailed methodologies for key toxicological endpoints.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method determines the acute oral toxicity of a substance.[8]

Principle: The test involves a stepwise procedure where the substance is administered orally to a small group of animals (typically rodents) at one of the defined dose levels (5, 50, 300, and 2000 mg/kg body weight).[5][9] The presence or absence of compound-related mortality in one step determines the dose for the next step.[5] This approach minimizes the number of animals required.[10]

Methodology:

-

Animal Selection: Healthy, young adult rodents of a single sex (usually females) are used.[5][6]

-

Fasting: Animals are fasted (food, but not water, is withheld) overnight for rats or for 3-4 hours for mice before dosing.[5]

-

Dose Administration: The test substance is administered in a single dose by gavage.[5] The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[10]

-

Observation Period: Animals are observed for 14 days.[4] Special attention is given to the observation of tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.[7]

-

Endpoint: The primary endpoint is mortality. The number of animals that die at a particular dose level is used to classify the substance's toxicity.[6][10]

Dermal Irritation/Corrosion - OECD Test Guideline 404

This test assesses the potential of a substance to cause skin irritation or corrosion.[3][11][12]

Principle: A single dose of the substance is applied to a small area of the skin of an animal, typically an albino rabbit.[3] The untreated skin serves as a control.[3] The degree of irritation is evaluated by scoring erythema (redness) and edema (swelling).[3]

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are the preferred species.

-

Application: 0.5 mL of a liquid or 0.5 g of a solid is applied to a small patch of shaved skin (approximately 6 cm²).[3] The patch is then covered with a gauze dressing.

-

Exposure: The exposure duration is typically 4 hours.[3] After exposure, the residual substance is removed.[3]

-

Observation: The skin is examined for erythema and edema at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[13] The observation period can extend up to 14 days to assess the reversibility of the effects.[3]

-

Scoring: The severity of skin reactions is graded based on a standardized scoring system.

Eye Irritation/Corrosion - OECD Test Guideline 405

This guideline evaluates the potential of a substance to cause eye irritation or corrosion.[14]

Principle: A single dose of the substance is applied to one eye of an experimental animal, usually an albino rabbit.[15][16] The untreated eye serves as a control.[15][16] The degree of eye irritation is assessed by scoring lesions of the cornea, iris, and conjunctiva.[15]

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.[15]

-

Application: The test substance is instilled into the conjunctival sac of one eye.[15][16]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[14] The observation period can be extended up to 21 days to determine the reversibility of any effects.[6][15]

-

Scoring: Ocular lesions are scored using a standardized system. The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[14][15]

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[17]

Principle: The test utilizes specific strains of bacteria (Salmonella typhimurium and Escherichia coli) that are unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The bacteria are exposed to the test substance, and if the substance is a mutagen, it will cause a reverse mutation that restores the gene function, allowing the bacteria to grow on a medium lacking the amino acid.

Methodology:

-

Bacterial Strains: At least five strains of bacteria are typically used.

-

Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[17]

-

Exposure: The bacteria are exposed to various concentrations of the test substance.

-

Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.

-

Incubation and Scoring: The plates are incubated, and the number of revertant colonies is counted. A significant, dose-related increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Visualized Workflows and Relationships

To facilitate understanding, the following diagrams illustrate key experimental workflows and logical relationships in the safety and handling of this compound.

Caption: General handling workflow for chemical substances.

Caption: Workflow for OECD 423 Acute Oral Toxicity Test.

Caption: Workflow for OECD 404 Dermal Irritation Test.

Caption: Workflow for OECD 471 Ames Test.

Safe Handling, Storage, and Disposal

Handling

-

Avoid contact with skin and eyes.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Use in a well-ventilated area.[3] If ventilation is inadequate, use appropriate respiratory protection.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Wash hands thoroughly after handling.[7]

-

Do not eat, drink, or smoke when using this product.[7]

Storage

-

Keep the container tightly closed.[3]

-

Store in a dry and well-ventilated place.[3]

-

Store in a cool place.[3]

-

Store away from incompatible materials.[7]

Spills and Accidental Release

-

Use personal protective equipment.[3]

-

Avoid dust formation.[3]

-

Sweep up and shovel the material.[3]

-

Collect spillage and place it in a suitable, closed container for disposal.[3]

-

Do not let the product enter drains.

Disposal

-

Dispose of the substance and its container in accordance with local, regional, national, and international regulations.[7]

-

Do not dispose of via sewer or with regular trash.

-

The first rinse of any container that held this substance should be collected and disposed of as hazardous waste.[15] For highly toxic chemicals, the first three rinses must be collected.[15]

First Aid Measures

-

General Advice: Consult a physician and show them the safety data sheet.[3]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3]

-

In Case of Eye Contact: Flush eyes with water as a precaution.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]

This guide is intended for informational purposes only and should not be a substitute for a thorough review of the Safety Data Sheet (SDS) and adherence to all applicable safety regulations.

References

- 1. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. oecd.org [oecd.org]

- 4. m.youtube.com [m.youtube.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. oecd.org [oecd.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. nucro-technics.com [nucro-technics.com]

- 17. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

Methyl 2,5-dichlorobenzoate: A Versatile Intermediate in Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-dichlorobenzoate is a chlorinated aromatic ester that serves as a crucial building block in the synthesis of a variety of organic molecules. Its utility spans from being a key intermediate in the preparation of agrochemicals to its significant role in the development of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role as a chemical intermediate. Detailed experimental protocols for its synthesis and subsequent conversion to valuable downstream products are provided, along with spectroscopic data for its characterization. This document aims to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Chemical Properties and Spectroscopic Data

This compound is a white crystalline solid at room temperature.[1] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆Cl₂O₂ | [2] |

| Molecular Weight | 205.04 g/mol | [2] |

| Melting Point | 38-40 °C | [1] |

| Boiling Point | 276.3 °C (predicted) | |

| CAS Number | 2905-69-3 | [2] |

| Appearance | White crystalline solid | [1] |

| Solubility | Moderately soluble in water | [2] |

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. The following table summarizes its key spectroscopic features.

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons and the methyl ester protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the ester, and the methoxy carbon. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester group and C-Cl stretching of the chlorinated aromatic ring. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Synthesis of this compound

This compound is typically synthesized via the esterification of 2,5-dichlorobenzoic acid with methanol, often in the presence of an acid catalyst.[2]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a published procedure.[3]

Materials:

-

2,5-dichlorobenzoic acid (10.0 g, 52.3 mmol)

-

Methanol (100 mL)

-

Concentrated Sulfuric Acid (2 mL)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

To a stirred solution of 2,5-dichlorobenzoic acid in methanol in a round-bottom flask, slowly add concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol-water.

Applications as a Chemical Intermediate

This compound is a versatile intermediate primarily used in the synthesis of more complex molecules, including agrochemicals and pharmaceuticals.[2][3] One of its key applications is its conversion to 2,5-dichlorobenzohydrazide, a precursor for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.[3] This class of heterocyclic compounds is known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[4]

Synthesis of 2,5-dichlorobenzohydrazide

The conversion of this compound to 2,5-dichlorobenzohydrazide is achieved through hydrazinolysis.

Experimental Protocol: Synthesis of 2,5-dichlorobenzohydrazide

Materials:

-

This compound (10.0 g, 48.8 mmol)

-

Hydrazine hydrate (10 mL, ~200 mmol)

-

Ethanol (100 mL)

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux for 6 hours.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 2,5-dichlorobenzohydrazide.

Synthesis of 2,5-disubstituted-1,3,4-oxadiazoles

2,5-dichlorobenzohydrazide serves as a key building block for the synthesis of various 2,5-disubstituted-1,3,4-oxadiazoles. A general synthetic route involves the condensation of the hydrazide with a carboxylic acid or its derivative, followed by cyclodehydration.

As a representative example, the synthesis of a biologically active 2-(2,5-dichlorophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole, which has shown potential anticancer activity, is described below.[5]

Experimental Protocol: Synthesis of 2-(2,5-dichlorophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

Materials:

-

2,5-dichlorobenzohydrazide (2.05 g, 10 mmol)

-

4-chlorobenzoyl chloride (1.75 g, 10 mmol)

-

Pyridine (5 mL)

-

Phosphorus oxychloride (10 mL)

Procedure:

-

Step 1: Synthesis of the Diacylhydrazine Intermediate

-

Dissolve 2,5-dichlorobenzohydrazide in pyridine in a flask and cool in an ice bath.

-

Slowly add 4-chlorobenzoyl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Pour the reaction mixture into ice-water and collect the precipitated solid by filtration. Wash with water and dry to obtain the N-(4-chlorobenzoyl)-2,5-dichlorobenzohydrazide intermediate.

-

-

Step 2: Cyclodehydration to the 1,3,4-oxadiazole

-

Add the dried intermediate to phosphorus oxychloride.

-

Heat the mixture at reflux for 2 hours.

-

Carefully pour the cooled reaction mixture onto crushed ice.

-

Collect the resulting solid by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure 2-(2,5-dichlorophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole.

-

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations discussed in this guide.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of agrochemicals and pharmaceuticals. Its straightforward synthesis and reactivity make it an important starting material for the construction of more complex molecular architectures, particularly heterocyclic compounds such as 1,3,4-oxadiazoles, which are of considerable interest in medicinal chemistry. The detailed protocols and data presented in this guide are intended to facilitate further research and development involving this important chemical building block.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]

- 3. Methyl 2,5-dichlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.info [ijpsr.info]

- 5. Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Reactivity of Dichlorobenzoate Isomers for Drug Development Professionals

Introduction

Dichlorobenzoic acids and their corresponding benzoates are a critical class of compounds in the fields of medicinal chemistry, agrochemicals, and materials science. The six constitutional isomers, distinguished by the positions of the two chlorine atoms on the benzene ring, exhibit markedly different physicochemical properties and reactivity. This variability stems from the distinct electronic and steric environments conferred by the chlorine substituents, which in turn dictates their behavior in chemical reactions and their interactions with biological targets. For researchers and drug development professionals, a deep understanding of these isomeric differences is paramount for rational molecular design, synthesis optimization, and the prediction of metabolic fate.

This technical guide provides a comprehensive analysis of the reactivity of dichlorobenzoate isomers. It includes a comparative summary of their physicochemical properties, detailed experimental protocols for assessing their reactivity, and an exploration of their impact on a key biological signaling pathway.

Physicochemical Properties of Dichlorobenzoic Acid Isomers

The substitution pattern of the chlorine atoms significantly influences the acidity (pKa), melting point, and solubility of each dichlorobenzoic acid isomer. These fundamental parameters are crucial for predicting their behavior in both synthetic and biological systems.[1] The electron-withdrawing nature of the chlorine atoms generally increases the acidity of the carboxylic acid compared to benzoic acid.

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Experimental) | Water Solubility (g/L) |

| 2,3-Dichlorobenzoic acid | 50-45-3 | 191.01 | 164-167 | 2.95 | 1.2 |

| 2,4-Dichlorobenzoic acid | 50-84-0 | 191.01 | 157-160[2] | 2.75 | 0.8 |

| 2,5-Dichlorobenzoic acid | 50-79-3 | 191.01 | 154-156 | 2.51 | 0.8[3] |

| 2,6-Dichlorobenzoic acid | 50-30-6 | 191.01 | 145-147 | 1.63 | 1.5 |

| 3,4-Dichlorobenzoic acid | 51-44-5 | 191.01 | 204-206[2] | 3.60 | Insoluble |

| 3,5-Dichlorobenzoic acid | 51-36-5 | 191.01 | 185-188 | 3.47 | 0.5 |

Note: pKa and solubility values can vary slightly depending on the experimental conditions.

Comparative Reactivity of Dichlorobenzoate Isomers

The reactivity of dichlorobenzoate isomers is primarily governed by the electronic effects of the chlorine atoms on the aromatic ring and steric hindrance around the carboxylic acid group. These factors are particularly evident in two key reaction types: nucleophilic aromatic substitution (SNAr) and esterification.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are typically electron-rich and thus not susceptible to nucleophilic attack. However, the presence of strong electron-withdrawing groups, such as chlorine and a carboxylate/ester, can render the ring sufficiently electron-poor to undergo nucleophilic aromatic substitution (SNAr).[4][5][6][7] The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][8]

The reactivity of the dichlorobenzoate isomers in SNAr reactions is dependent on the position of the chlorine atoms relative to the carboxylate group and to each other. For a nucleophile to attack, the ring must be activated by electron-withdrawing substituents ortho and/or para to the leaving group (a chlorine atom in this case).[7][8]

General Reactivity Trends:

-

Activation: The carboxylate group (-COO⁻) is an activating group for electrophilic aromatic substitution but deactivating for nucleophilic substitution. However, in its protonated form or as an ester, the carbonyl group is electron-withdrawing and can contribute to the activation of the ring towards nucleophilic attack, particularly at the ortho and para positions.

-

Positional Effects:

-

2,4- and 2,6-Dichlorobenzoates: These isomers are expected to be the most reactive in SNAr reactions. The chlorine atoms are ortho and para to the carboxylate group, which helps to stabilize the negative charge of the Meisenheimer intermediate.

-

3,5-Dichlorobenzoate: This isomer is expected to be the least reactive. The chlorine atoms are meta to the carboxylate group and thus do not provide resonance stabilization for the intermediate.

-

2,3-, 2,5-, and 3,4-Dichlorobenzoates: The reactivity of these isomers will be intermediate and will depend on the specific reaction conditions and the incoming nucleophile.

-

A generalized experimental workflow for comparing the reactivity of dichlorobenzoate isomers in SNAr is presented below.

Caption: Experimental workflow for the comparative analysis of SNAr reactivity.

Esterification

Esterification of dichlorobenzoic acids is a common and important reaction in drug development, often used to modify solubility or to protect the carboxylic acid functionality. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a frequently employed method.[9][10]

The reactivity of the dichlorobenzoic acid isomers in esterification is primarily influenced by steric hindrance around the carboxylic acid group.

General Reactivity Trends:

-

2,6-Dichlorobenzoic acid: This isomer is the least reactive due to the significant steric hindrance from the two ortho-chlorine atoms, which impedes the approach of the alcohol to the carbonyl carbon.

-

2,3- and 2,5-Dichlorobenzoic acids: These isomers exhibit intermediate reactivity due to the presence of one ortho-chlorine atom.

-